molecular formula C29H36N6O6S B1682760 Tetragastrin, isoaspartic acid(3)- CAS No. 82392-97-0

Tetragastrin, isoaspartic acid(3)-

Cat. No.: B1682760
CAS No.: 82392-97-0
M. Wt: 596.7 g/mol
InChI Key: HLNYLHRUTHHJJV-BIHRQFPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Tetragastrin, isoaspartic acid(3)-” is a complex organic molecule that contains multiple functional groups, including amino, indole, and phenyl groups. This compound is likely to be a peptide or a peptide-like molecule due to the presence of multiple amide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification steps. The following is a general outline of the synthetic route:

    Protection of Amino Groups: The amino groups are protected using protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) to prevent unwanted reactions.

    Coupling Reactions: The protected amino acids or peptide fragments are coupled using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of such compounds often involves automated peptide synthesizers, which can perform the repetitive coupling and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole group can undergo oxidation to form various oxidized products.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The amino groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole group can lead to the formation of indole-3-carboxaldehyde.

Scientific Research Applications

Biochemical Properties

Tetragastrin consists of a sequence of four amino acids: L-tryptophan, L-methionine, L-aspartic acid, and L-phenylalaninamide. The presence of isoaspartic acid introduces unique structural features that can influence the peptide's stability and reactivity. Isoaspartic acid is formed through the isomerization of aspartic acid, a process that can occur under physiological conditions. This modification can have profound effects on protein function and stability, making it a critical area of study in protein chemistry .

Therapeutic Applications

  • Protein Repair Mechanism :
    • Research indicates that the isoaspartyl form of tetragastrin ([iso-Asp3]tetragastrin) serves as a substrate for specific methyltransferases involved in cellular repair mechanisms. These enzymes recognize altered aspartyl residues and facilitate their conversion back to normal forms through a series of enzymatic reactions. This process highlights the potential for using tetragastrin as a model in studies aimed at understanding protein repair pathways .
  • Role in Drug Development :
    • Tetragastrin and its derivatives are being explored for their roles in drug development, particularly in targeting gastrointestinal disorders. The peptide's ability to stimulate gastric acid secretion positions it as a candidate for therapeutic interventions in conditions such as gastric ulcers or dyspepsia .
  • Cancer Research :
    • The unique properties of isoaspartic acid-containing peptides like tetragastrin are being investigated for their potential roles in cancer therapy. The isomerization process may affect the stability and activity of therapeutic proteins, thus influencing their efficacy in cancer treatment .

Case Study 1: Isoaspartate Detection

A study utilized electron transfer dissociation mass spectrometry to detect low levels of isoaspartate in peptides derived from beta-amyloid and cytochrome c. The findings indicated that isoaspartate could be present at concentrations as low as 0.5%, suggesting that tetragastrin derivatives could be important in detecting post-translational modifications in proteins associated with neurodegenerative diseases .

Case Study 2: Enzymatic Methylation

In vitro experiments demonstrated that [iso-Asp3]tetragastrin can undergo enzymatic methylation by erythrocyte protein carboxyl methyltransferases. The study revealed that this methylation process could potentially restore the function of proteins altered by isomerization, providing insights into therapeutic strategies for diseases characterized by protein misfolding or aggregation .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Protein RepairUtilization of isoaspartyl residues for cellular repair mechanismsIsoaspartyl form serves as substrate for methyltransferases
Drug DevelopmentPotential therapeutic uses in gastrointestinal disordersStimulates gastric acid secretion; candidate for ulcer treatment
Cancer ResearchInvestigation into effects on therapeutic proteinsIsoaspartate presence may influence drug efficacy
Detection TechniquesMass spectrometry methods for identifying isoaspartateDetected at low concentrations in neurodegenerative disease models

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, peptide-like molecules interact with proteins, enzymes, or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The molecular targets and pathways involved would vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-(1H-indol-3-yl)propanoyl: A simpler indole-containing amino acid.

    (2S)-2-amino-4-methylsulfanylbutanoyl: An amino acid with a sulfur-containing side chain.

    (2S)-1-oxo-3-phenylpropan-2-yl: A phenylalanine derivative.

Uniqueness

The uniqueness of the compound lies in its complex structure, which combines multiple functional groups and chiral centers. This complexity allows for a wide range of interactions and applications, making it a valuable molecule in various fields of research and industry.

Properties

CAS No.

82392-97-0

Molecular Formula

C29H36N6O6S

Molecular Weight

596.7 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C29H36N6O6S/c1-42-12-11-23(34-26(37)20(30)14-18-16-32-22-10-6-5-9-19(18)22)27(38)35-28(39)24(13-17-7-3-2-4-8-17)33-25(36)15-21(31)29(40)41/h2-10,16,20-21,23-24,32H,11-15,30-31H2,1H3,(H,33,36)(H,34,37)(H,40,41)(H,35,38,39)/t20-,21-,23-,24-/m0/s1

InChI Key

HLNYLHRUTHHJJV-BIHRQFPBSA-N

SMILES

CSCCC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C(=O)O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Isomeric SMILES

CSCC[C@@H](C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C[C@@H](C(=O)O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N

Canonical SMILES

CSCCC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C(=O)O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-iso-Asp-tetragastrin
tetragastrin, iso-Asp(3)-
tetragastrin, isoaspartic acid(3)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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